Distinct Receptor-Binding Domain Fold and Metal Ion Coordination: gp12 (Zinc, Knitted Fold) vs. gp37 (Iron, Beta-Strand Needle)
The C-terminal receptor-binding domain of gp12 adopts a novel 'knitted' fold that coordinates a single zinc ion via six histidine residues in octahedral geometry, determined by X-ray crystallography at 1.5 Å resolution [1]. In contrast, the receptor-binding tip of the long tail fiber protein gp37 forms an elongated six-stranded antiparallel beta-strand needle domain containing seven iron ions coordinated by histidine residues arranged colinearly, determined at 2.2 Å resolution [2]. The folds are fundamentally unrelated; gp12 uses extensive interwoven monomer topology to create a compact globular domain, while gp37 projects a needle-like architecture extending from the fiber tip.
| Evidence Dimension | Receptor-binding domain fold architecture and metal cofactor identity/count |
|---|---|
| Target Compound Data | gp12: Knitted trimeric fold; 1 zinc ion coordinated by 6 histidine residues; X-ray resolution 1.5 Å |
| Comparator Or Baseline | gp37 (long tail fiber distal tip): Beta-strand needle fold; 7 iron ions coordinated by histidine residues; X-ray resolution 2.2 Å |
| Quantified Difference | Different fold class entirely; 1 Zn²⁺ vs. 7 Fe ions; resolution 1.5 Å vs. 2.2 Å (gp12 structure determined at ~1.5× finer resolution) |
| Conditions | X-ray crystallography of purified protease-stable fragments; gp12 fragment generated in presence of ZnCl₂ [1]; gp37 tip domain (residues 785–1026) [2] |
Why This Matters
The distinct metal cofactor (zinc vs. iron) directly impacts protein stability, redox sensitivity, and potential engineering strategies; researchers requiring a structurally characterized, zinc-containing LPS-binding domain will find gp12 uniquely suited compared to iron-dependent long tail fiber domains.
- [1] van Raaij, M.J., Schoehn, G., Burda, M.R., & Miller, S. (2001). Crystal structure of a heat and protease-stable part of the bacteriophage T4 short tail fibre. Journal of Molecular Biology, 314(5), 1137–1146. View Source
- [2] Bartual, S.G., Otero, J.M., Garcia-Doval, C., Llamas-Saiz, A.L., Kahn, R., Fox, G.C., & van Raaij, M.J. (2010). Structure of the bacteriophage T4 long tail fiber receptor-binding tip. Proceedings of the National Academy of Sciences, 107(47), 20287–20292. View Source
